Nocardione A

Description

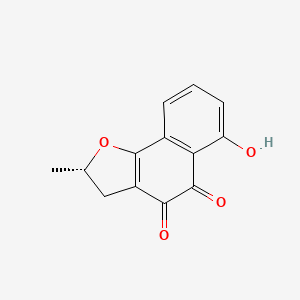

Structure

3D Structure

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

(2S)-6-hydroxy-2-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C13H10O4/c1-6-5-8-11(15)12(16)10-7(13(8)17-6)3-2-4-9(10)14/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |

InChI Key |

FTSDAQTXFRWHEN-LURJTMIESA-N |

SMILES |

CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |

Isomeric SMILES |

C[C@H]1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |

Canonical SMILES |

CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |

Synonyms |

nocardione A |

Origin of Product |

United States |

Isolation and Production of Nocardione a

Microbial Source: Nocardia Species

The primary source of Nocardione A is bacteria belonging to the genus Nocardia. These microorganisms are a notable source of complex and bioactive secondary metabolites. nih.gov

The specific strain identified as the producer of this compound is Nocardia sp. TP-A0248. nih.govnpatlas.orgspectrabase.com This strain was found to produce both this compound and the related compound, Nocardione B. nih.gov The identification of this strain as a member of the genus Nocardia was based on the comparison of its chemotaxonomic properties with existing literature. nih.gov

The genus Nocardia comprises over 130 species of soil-dwelling actinomycetes. nih.gov These bacteria are Gram-positive, aerobic, and form branching filaments. ontosight.ainih.govresearchgate.net A key characteristic is the presence of mycolic acids in their cell walls, which makes them partially acid-fast. nih.govmsdvetmanual.com

Nocardia species are recognized for their significant biosynthetic potential, harboring a large number of biosynthetic gene clusters (BGCs) that encode for the production of secondary metabolites. nih.govkarger.com On average, a Nocardia genome contains between 20 and 40 BGCs, a number comparable to that found in Streptomyces, another well-known producer of antibiotics. nih.govkarger.com This genetic richness makes Nocardia a promising and relatively underexplored source for the discovery of new natural products. nih.govkarger.com However, a challenge in working with Nocardia is that they often produce these secondary metabolites in trace amounts, making isolation and characterization difficult. karger.com

Table 1: General Characteristics of Nocardia Species

| Characteristic | Description |

|---|---|

| Morphology | Gram-positive, aerobic, filamentous bacteria with branching hyphae that can fragment into rod or coccoid shapes. ontosight.ainih.govresearchgate.netkarger.com |

| Cell Wall | Contains mycolic acids, leading to partial acid-fast staining properties. nih.govmsdvetmanual.com |

| Habitat | Ubiquitous in the environment, commonly found in soil, water, and decaying vegetation. ontosight.aimsdvetmanual.combrieflands.com |

| Metabolism | Strictly aerobic and capable of growing over a wide temperature range (10°C–50°C). msdvetmanual.com Many species can utilize unusual carbon sources, such as paraffin (B1166041). brieflands.comnih.govnih.gov |

| Genetic Potential | Possess a high number of biosynthetic gene clusters (BGCs) for secondary metabolite production. nih.govkarger.com |

Nocardia sp. TP-A0248 (or TC-A0248) as Primary Producer

Fermentation and Cultivation Strategies

The production of this compound is achieved through the fermentation of Nocardia sp. TP-A0248. nih.gov While specific details of the fermentation media and conditions for optimal this compound production are proprietary and not fully disclosed in the public literature, general strategies for cultivating Nocardia species are known.

Nocardia species can be grown on various culture media, but their slow growth can make isolation from mixed microbial populations challenging. brieflands.comnih.gov Selective media are often employed to favor the growth of Nocardia. For instance, media utilizing paraffin as the sole carbon source can be effective, as many other microorganisms cannot metabolize it. brieflands.comnih.govnih.gov The use of a paraffin baiting technique has been shown to enhance the isolation of Nocardia from environmental samples. brieflands.comnih.gov

For production purposes, liquid fermentation is typically used. researchgate.net This involves growing the microbial strain in a nutrient-rich broth under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired secondary metabolite. researchgate.net

Extraction Methodologies from Microbial Cultures

Once fermentation is complete, the next crucial step is to extract this compound from the culture broth. nih.gov This is a critical phase that aims to separate the target compound from the complex mixture of cellular biomass, unused media components, and other metabolites.

Solvent extraction is the primary method used to isolate this compound from the fermentation broth of Nocardia sp. TP-A0248. nih.gov This technique, also known as liquid-liquid extraction, separates compounds based on their differing solubilities in two immiscible liquids. organomation.com

In a typical procedure, an organic solvent is added to the aqueous culture broth. This compound, being more soluble in the organic solvent, partitions from the aqueous phase into the organic phase. The two liquid phases are then separated. This process can be performed in a single step (batch extraction) or multiple steps to increase the extraction efficiency. The choice of solvent is critical and depends on the chemical properties of the target compound. For the extraction of secondary metabolites from actinobacteria, ethyl acetate (B1210297) is a commonly used solvent. nih.gov After extraction, the solvent, now containing the dissolved this compound, is collected and the solvent is evaporated to yield a crude extract. nih.govkumarmetal.com

Table 2: Overview of Solvent Extraction Techniques

| Technique | Principle | Common Application |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility of a compound in two immiscible liquids. organomation.com | General laboratory and industrial purification. organomation.com |

| Soxhlet Extraction | Continuous extraction where the solvent is repeatedly cycled through the sample. organomation.com | Extracting compounds from solid materials, such as lipids from food or bioactive compounds from plants. organomation.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. organomation.comsapub.org | Extraction of natural products, particularly from plant materials. sapub.org |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. organomation.com | Effective for extracting thermally sensitive compounds from natural sources. organomation.com |

Purification and Isolation Techniques

Following the initial solvent extraction, the resulting crude extract contains this compound along with other co-extracted compounds. To obtain pure this compound, further purification steps are necessary.

Conventional column chromatography is the method reported for the purification of this compound. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (packed in a column) as a mobile phase (solvent) is passed through it. Compounds with different polarities will travel through the column at different rates, allowing for their separation and collection as distinct fractions. The fractions containing this compound are identified, pooled, and the solvent is removed to yield the purified compound. researchgate.net

Conventional Column Chromatography

The initial purification of this compound from a crude extract, typically obtained through solvent extraction of a fermentation broth from Nocardia sp., is often accomplished using conventional column chromatography. nih.gov This technique separates chemical compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. doi.org

The process involves packing a cylindrical glass column with an adsorbent material, most commonly silica (B1680970) gel. akjournals.comwisc.edu The crude extract containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. doi.orgepo.org The separation relies on the principle that different compounds in the mixture will have varying affinities for the stationary and mobile phases. akjournals.com Compounds that are more strongly adsorbed to the stationary phase will move down the column more slowly, while less adsorbed compounds will be carried along more quickly with the mobile phase. epo.org By systematically collecting the eluting solvent in different fractions, the components of the mixture can be separated. The composition of the collected fractions is often monitored using thin-layer chromatography (TLC) to identify which fractions contain the desired compound. wisc.eduepo.org

| Parameter | Description | Common Materials/Methods |

|---|---|---|

| Stationary Phase | A solid adsorbent material packed into the column. | Silica Gel (e.g., 200-400 mesh), Alumina wisc.edusolubilityofthings.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | Hexane, Ethyl Acetate, Chloroform, Methanol, often used in a gradient system. akjournals.comgoogle.com |

| Elution Method | The manner in which the mobile phase is passed through the column. | Gravity Flow doi.org |

| Fraction Collection | Systematically collecting the eluent as it exits the column. | Manual collection in test tubes or flasks. doi.org |

Advanced Chromatographic Separations

Following initial purification, more advanced chromatographic techniques are employed to achieve a higher degree of purity for this compound. These methods offer significant improvements in speed, resolution, and efficiency over conventional chromatography.

Flash Column Chromatography: This technique is a rapid form of preparative column chromatography. solubilityofthings.com It operates on the same principles as conventional column chromatography but utilizes a pressurized gas (such as nitrogen or air) to force the mobile phase through the column at a much higher flow rate. wisc.edusolubilityofthings.com This significantly reduces the separation time from hours to minutes. solubilityofthings.com Finer silica gel (e.g., 230-400 mesh) is typically used, which enhances the separation efficiency. wisc.edufrontiersin.org Flash chromatography is frequently used for purifying organic molecules from reaction mixtures on scales ranging from milligrams to grams. wisc.edufrontiersin.org

High-Performance Liquid Chromatography (HPLC): For final purification or analytical confirmation, preparative or semi-preparative HPLC is often the method of choice. escholarship.orgmdpi.com HPLC systems use high-pressure pumps to pass the mobile phase through a column packed with very fine particles. This results in very high-resolution separations. Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. google.commdpi.com The separated compounds are detected as they elute from the column by a detector, such as a UV spectrophotometer, and collected in fractions. doi.orgmdpi.com The purity of isolated this compound can be confirmed by injecting an analytical sample into an HPLC, where it should elute as a single, symmetrical peak. nih.gov

| Technique | Principle | Key Advantages | Typical Application for this compound |

|---|---|---|---|

| Flash Chromatography | Pressurized gas forces solvent through a column of fine silica gel. wisc.edu | Fast, efficient, suitable for gram-scale purification. wisc.edusolubilityofthings.com | Rapid purification of this compound after initial extraction. frontiersin.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-pressure pumps force solvent through a column with very fine particles (e.g., C18). mdpi.com | Very high resolution and sensitivity, excellent for final polishing and purity analysis. google.com | Final purification step to obtain highly pure this compound; Purity verification. escholarship.orgresearchgate.net |

Analytical Confirmation of Isolated this compound

Once this compound has been isolated, its chemical structure and identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): This technique is used to determine the exact molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. broadinstitute.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. doi.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.

1H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. akjournals.com

13C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, aromatic, carbonyl). akjournals.comnih.gov

The combination of these spectroscopic methods allows for the complete structural assignment and confirmation of the isolated compound as this compound. nih.gov The data obtained must match the data reported in the scientific literature for this compound.

| Analytical Technique | Information Obtained | Reported Data for this compound or Related Structures |

|---|---|---|

| Mass Spectrometry (MS/HRMS) | Precise molecular weight and molecular formula. broadinstitute.org | Used to establish the elemental composition. doi.orgepo.org |

| 1H NMR | Number and environment of hydrogen atoms. ufmg.br | Spectra are compared with literature values for confirmation. |

| 13C NMR | Number and environment of carbon atoms. ufmg.br | A known 13C NMR spectrum for this compound is available for comparison in databases. spectrabase.com |

Biosynthetic Investigations of Nocardione a

Proposed Biosynthetic Origins of Nocardione A Structure

There is no published research proposing the specific biosynthetic origins of the this compound chemical structure. Its furanonaphthoquinone core suggests a likely origin from polyketide pathways, a common route for aromatic compounds in actinomycetes. However, without experimental evidence, such as precursor feeding studies or genomic analysis, any proposed pathway remains speculative.

Precursor Incorporation Studies in Nocardia Cultures

No studies detailing the incorporation of labeled precursors into this compound in Nocardia cultures have been reported in the scientific literature. Such experiments are crucial for identifying the primary metabolic building blocks (e.g., acetate (B1210297), malonate, or specific amino acids) that constitute the molecule's scaffold, but this work has not been performed or published for this compound.

Enzymatic Transformations within the Biosynthetic Pathway

As the biosynthetic pathway for this compound is unknown, there is no information regarding the specific enzymatic transformations involved in its assembly. Key enzymes typical of secondary metabolite biosynthesis, such as polyketide synthases (PKS), tailoring enzymes (e.g., oxidoreductases, methyltransferases), or cyclases that would be responsible for constructing and modifying the this compound molecule have not been identified or characterized in this context.

Genetic Determinants of this compound Biosynthesis

The genetic basis for this compound production in Nocardia is currently undetermined.

Identification of Biosynthetic Gene Clusters (BGCs) (if specific to this compound)

A specific biosynthetic gene cluster (BGC) responsible for this compound production has not been identified or described in the literature. While genome mining of Nocardia species has revealed a wealth of BGCs, many of which are for unknown products (termed "orphan" BGCs), none have been experimentally linked to this compound biosynthesis. nih.govnih.gov

Gene Expression and Regulation in Producer Strains

There are no studies available on the expression and regulation of genes specific to this compound biosynthesis. In bacteria like Nocardia, the expression of secondary metabolite BGCs is often tightly controlled by pathway-specific regulatory genes and can be influenced by broader cellular responses to environmental or nutritional signals. blackwellpublishing.combyui.edu However, without the identification of the this compound gene cluster, the specific regulatory mechanisms governing its production remain unknown.

Chemical Synthesis and Analog Generation of Nocardione a

Total Synthesis of Nocardione A

The total synthesis of this compound has been approached through enantioselective routes to produce both the natural and unnatural enantiomers, as well as through racemic strategies.

Enantioselective Synthesis of (+)-Nocardione A

The synthesis of (+)-Nocardione A, the unnatural enantiomer of the naturally occurring protein tyrosine phosphatase inhibitor, has been successfully achieved. ebi.ac.ukrsc.org One prominent synthesis begins with juglone (B1673114), which is converted into an enone intermediate. rsc.org A key step in this synthesis is a formal radical cyclization onto a benzene (B151609) ring. ebi.ac.ukrsc.org This method provides an effective route to benzo-fused oxygen heterocycles. acs.org

Synthesis of (-)-Nocardione A (Natural Enantiomer)

(-)-Nocardione A is the naturally occurring enantiomer and exhibits inhibitory activity against Cdc25B tyrosine phosphatase. rsc.org It was originally isolated from the fermentation broth of a Nocardia species. nih.govrsc.org The synthesis of the natural (-)-enantiomer presents considerable challenges due to the sensitive nature of the molecule. rsc.org Initial synthetic efforts highlighted difficulties in the deprotection steps of precursors, such as the O-methyl ether (nocardione B), which was accompanied by racemization. rsc.org

Racemic Synthesis Approaches

While much of the focus has been on enantioselective syntheses to access the biologically active forms, racemic syntheses have also been explored. These approaches provide valuable insights into the construction of the core structure of this compound and related pyranonaphthoquinones. For instance, a concise and improved stereoselective synthesis of related natural products, (+)-eleutherin and (+)-allo-eleutherin, also resulted in a formal synthesis of (+)-nocardione B, a closely related compound. researchgate.netgoogle.com.tw

Key Methodologies and Challenging Synthetic Steps

The synthesis of this compound is marked by several key chemical transformations and synthetic hurdles that have been addressed through innovative methodologies.

Radical Cyclization onto Benzene Rings

A significant challenge in organic synthesis is the cyclization of radicals onto aromatic rings. acs.org An indirect method has been developed and successfully applied to the synthesis of ent-nocardione A. acs.orgnih.gov This process involves the radical cyclization of cross-conjugated dienones, which are readily prepared from phenols. acs.orgscience.gov The resulting cyclized products are then easily aromatized to form the desired benzo-fused heterocyclic system. acs.orgnih.gov This methodology has proven to be a general and effective route for constructing such structures. acs.org

The application of this formal radical cyclization was a demanding test for the methodology, ultimately proving successful in the synthesis of the sensitive this compound structure. rsc.org

Strategies for Dihydrofuran Unit Formation

The construction of the dihydrofuran ring fused to the naphthoquinone core is another critical and challenging aspect of this compound synthesis. rsc.orgacs.org Early synthetic attempts found that the formation of this dihydrofuran segment via a Mitsunobu displacement was difficult. rsc.org

Biological Activities and Mechanistic Elucidation of Nocardione a

Enzyme Inhibitory Activities

Nocardione A has demonstrated the ability to inhibit several key enzymes involved in cellular processes. Its activity against protein tyrosine phosphatases and enzymes in the SUMOylation pathway has been characterized in various studies.

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases are crucial regulators of signal transduction pathways, and their inhibition is a significant area of interest for therapeutic development. This compound has been identified as an inhibitor of several PTPs. nih.govebi.ac.uk

The cell division cycle 25B (Cdc25B) phosphatase is a key enzyme in the regulation of the cell cycle. rsc.org Overexpression of Cdc25B has been observed in various types of human cancer cells. rsc.org this compound has been identified as an inhibitor of Cdc25B tyrosine phosphatase. nih.govrsc.org Research has determined its inhibitory concentration against this enzyme.

In one study, this compound demonstrated inhibition of Cdc25B with a 50% inhibitory concentration (IC₅₀) of 17 µM. portico.org

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway and is considered a target for the treatment of type 2 diabetes and obesity. nih.gov this compound has shown inhibitory activity against PTP1B. nih.govnih.gov

Specifically, this compound was found to inhibit PTP1B with an IC₅₀ value of 14 µM. portico.org Its inhibitory potency against PTP1B is comparable to its effect on Cdc25B. nih.gov

Fas-associated phosphatase-1 (FAP-1), also known as PTPN13, is an intracellular protein tyrosine phosphatase that has been implicated in the regulation of apoptosis. nih.govrndsystems.com this compound exhibits inhibitory activity against FAP-1, although to a lesser extent than against Cdc25B and PTP1B. nih.govnih.gov

Studies have shown that this compound inhibits FAP-1 with an IC₅₀ value of 89 µM. portico.orgnih.gov

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Enzyme Target | IC₅₀ (µM) |

| Cdc25B Tyrosine Phosphatase | 17 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 14 |

| FAP-1 Protein Tyrosine Phosphatase | 89 |

PTP1B Inhibition

SUMO Conjugation Pathway Inhibition

The Small Ubiquitin-like Modifier (SUMO) conjugation pathway is a post-translational modification system crucial for regulating various cellular processes. nih.gov this compound has been identified as an inhibitor of this pathway. nih.gov

This compound, being an o-quinone, is among several quinone-containing compounds that inhibit the SUMO conjugation cascade. nih.gov The mechanism of inhibition involves the generation of reactive oxygen species (ROS), leading to an oxidative mechanism of action. nih.govresearchgate.net

This oxidative mechanism results in the thiol cross-linking of the SUMO E1 activating enzyme subunit Uba2 and the E2 conjugating enzyme Ubc9. nih.govresearchgate.net This cross-linking, which forms a disulfide bond, disrupts the enzymatic cascade and arrests the SUMO conjugation process. nih.govresearchgate.net The inhibitory activity of this compound on the SUMOylation pathway can be nullified by the addition of antioxidants, which confirms its oxidative mechanism. researchgate.net

Role of Oxidative Mechanism in SUMO Inhibition

This compound has been identified as a potent inhibitor of the Small Ubiquitin-like Modifier (SUMO) conjugation pathway, a critical process for regulating various cellular functions. nih.govnih.gov. The inhibitory action of this compound is attributed to its nature as an ortho-quinone nih.gov.

The mechanism of SUMO inhibition by this compound involves an oxidative process. nih.govresearchgate.net. It induces the cross-linking of essential enzymes in the SUMOylation cascade, specifically the SUMO E1 activating enzyme subunit Uba2 and the E2 conjugating enzyme Ubc9. nih.govresearchgate.net. This cross-linking occurs through the formation of a disulfide bond between the thiol groups of the two enzymes. nih.govresearchgate.net. This action is analogous to the inhibitory mechanism of other compounds like β-lapachone and hydrogen peroxide. nih.govresearchgate.net. The oxidative nature of this inhibition is further demonstrated by the fact that the presence of an antioxidant, N-acetyl-L-cysteine (NAC), abolishes the inhibitory effect of related compounds on the SUMOylation process. nih.govresearchgate.net. By arresting the SUMO conjugation cascade, this compound can interfere with cellular processes that are often dysregulated in diseases like cancer. researchgate.net.

Angiotensin-Converting Enzyme (ACE) Inhibition (in context of related compounds)

Currently, there is no direct scientific evidence from the provided search results detailing the activity of this compound as an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE inhibitors are a class of drugs primarily used to treat high blood pressure and heart failure. mayoclinic.orgwikipedia.org. They function by blocking the angiotensin-converting enzyme, which prevents the conversion of angiotensin I to angiotensin II. wikipedia.orgcvpharmacology.com. Angiotensin II is a potent vasoconstrictor, and its inhibition leads to the relaxation of blood vessels and a reduction in blood pressure. mayoclinic.orgwikipedia.org. While this compound itself has not been characterized as an ACE inhibitor, the investigation of natural products for such activity is an ongoing field of research.

Antimicrobial and Antifungal Activities

This compound, derived from the genus Nocardia, is recognized for its antimicrobial properties. ebi.ac.uk. The Nocardia genus is known for producing a variety of bioactive secondary metabolites, including compounds with antibiotic and antifungal activities. nih.govnih.gov.

Research has confirmed that this compound possesses moderate in vitro antifungal activity. nih.gov. It is classified as an antifungal agent that can suppress the growth or reproduction of fungi. ebi.ac.uk. Studies on related compounds have shown significant growth inhibition against fungal species such as P. obscurans and P. viticola at micromolar concentrations. researchgate.net.

This compound is generally classified as an antimicrobial agent, a substance that can kill or inhibit the growth of microorganisms. ebi.ac.uk. While specific broad-spectrum studies on this compound are not detailed in the available research, the Nocardia species from which it is derived are known to produce compounds with a wide range of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov. For instance, extracts from Nocardia species have demonstrated effectiveness against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungi, including Aspergillus and Candida species. . This suggests the potential for this compound to be part of a broader family of antimicrobial compounds from this bacterial genus.

Antifungal Activity of this compound

Cytotoxic Activities

This compound has demonstrated cytotoxic effects, particularly against cancer cell lines, indicating its potential as an antiproliferative agent. nih.govualberta.ca.

This compound has been shown to exhibit moderate cytotoxic activity in vitro. nih.gov. Its antiproliferative effects have been noted against cancer cells. nih.gov. One of its identified mechanisms of action is the inhibition of protein tyrosine phosphatases like Cdc25B, enzymes that are often overexpressed in various common cancers. nih.govualberta.ca. This inhibition was observed at a concentration of 10 microMolar. nih.gov.

The table below summarizes the cytotoxic and inhibitory activities of this compound based on available research findings.

| Activity Type | Target/Cell Line | Observation | Concentration | Reference |

| SUMO Inhibition | SUMOylation Pathway | Potent inhibitor | Not specified | nih.gov |

| Enzyme Inhibition | Protein Tyrosine Phosphatases (Cdc25B, PTP1B, FAP-1) | Inhibition of activity | 10 µM | nih.gov |

| Antifungal Activity | Fungi | Moderate in vitro activity | Not specified | nih.gov |

| Cytotoxic Activity | Cancer Cells | Moderate in vitro activity | Not specified | nih.gov |

Compound and Protein List

Induction of Apoptosis in Specific Cell Lines (e.g., U937 human myeloid leukemia cells)

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in specific cancer cell lines. Notably, (+)-Nocardione A exhibits cytotoxic activity against human myeloid leukemia cell lines, with its mechanism of action linked to the induction of apoptosis. rsc.org

The U937 human myeloid leukemia cell line is a frequently utilized model in cancer research to study the mechanisms of apoptosis. up.ac.zamdpi.comnih.govnih.govplos.orgmdpi.comnih.govijmcmed.org Studies on U937 cells have elucidated various pathways and molecular events involved in apoptosis, such as the involvement of the intrinsic mitochondrial pathway, activation of caspases, and DNA fragmentation. up.ac.zamdpi.comnih.govnih.gov For instance, research on other compounds has shown that apoptosis in U937 cells can be triggered through the generation of reactive oxygen species (ROS) and subsequent activation of the caspase cascade. nih.gov This often involves a decrease in the mitochondrial membrane potential and the release of pro-apoptotic proteins. mdpi.comnih.govnih.gov While the specific apoptotic pathway initiated by this compound in U937 cells requires more detailed investigation, its established pro-apoptotic activity in leukemia cells highlights its potential as a lead compound for anticancer drug development. rsc.org

Molecular Targets and Cellular Pathway Modulation

The biological activities of this compound are a consequence of its interaction with various molecular targets and its ability to modulate key cellular pathways.

Interactions with Specific Enzymes and Receptors

This compound has been identified as an inhibitor of several enzymes. It is a known inhibitor of tyrosine phosphatases. researchgate.net Specifically, (-)-Nocardione A acts as an inhibitor of Cdc25B tyrosine phosphatase. rsc.org Furthermore, this compound has been identified as a potent inhibitor of SUMOylation, a post-translational modification process critical for various cellular functions. researchgate.net

Impact on Cell Cycle Regulation (e.g., through Cdc25B inhibition)

The cell division cycle 25 (Cdc25) family of phosphatases, including Cdc25A, Cdc25B, and Cdc25C, are crucial regulators of the cell cycle. fsu.edunih.gov They activate cyclin-dependent kinases (Cdks) that drive the transitions between different phases of the cell cycle. fsu.edunih.gov Overexpression of Cdc25A and Cdc25B has been linked to various cancers. fsu.eduresearchgate.net

As an inhibitor of Cdc25B, (-)-Nocardione A can disrupt the normal progression of the cell cycle. rsc.org Inhibition of Cdc25B can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. fsu.edu Cdc25B, in particular, is involved in the activation of the Cdk1/cyclin B complex, which is essential for entry into mitosis. nih.gov By inhibiting Cdc25B, this compound can effectively halt the cell cycle at the G2/M transition, a common mechanism for anticancer agents. fsu.eduembopress.org

Structure Activity Relationship Sar Studies of Nocardione a and Analogs

Identification of Key Pharmacophores for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential molecular features responsible for a compound's biological activity. scispace.comnih.gov For Nocardione A, its activity as an inhibitor of protein tyrosine phosphatases (PTPs), such as Cdc25B and PTP1B, is central to its biological profile. researchgate.netportico.orgufmg.br The key pharmacophoric elements of this compound and related compounds can be inferred from their common structural motifs and the established requirements for PTP1B inhibition.

The primary pharmacophoric features identified for PTP1B inhibitors include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic regions that interact with the enzyme's active or allosteric sites. researchgate.netnih.govnih.gov Computational models for PTP1B inhibitors often highlight a combination of these features, such as models with two hydrogen-bond acceptors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.gov

In the context of this compound, the following features are considered key to its pharmacophore:

The Naphthoquinone Core: This planar, aromatic system is a recurring motif in many biologically active natural products with enzyme inhibitory and cytotoxic properties. ufmg.breurekaselect.com It serves as a rigid scaffold and can participate in hydrophobic and π-π stacking interactions within the target protein.

Oxygenated Functional Groups: The ketone and hydroxyl groups on the naphthoquinone and pyran rings are critical. These groups can act as hydrogen bond acceptors and donors, forming crucial interactions with amino acid residues in the enzyme's binding pocket. nih.gov For instance, studies on related flavonoids show that the 2′,4′-dihydroxy group in the B ring is correlated with PTP1B inhibitory activity. nih.gov

Hydroxyl Group on the Aromatic Ring: The phenolic hydroxyl group is a potential hydrogen bond donor and can be crucial for anchoring the molecule to the enzyme. In related PTP1B inhibitors, the presence of a carboxyl group or other acidic protons has been shown to be vital for activity, presumably by providing hydrogen-bonding sites. nih.govrsc.org

A general pharmacophore model for this class of inhibitors suggests a specific spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding features is necessary for effective binding to the phosphatase target.

Influence of Stereochemistry on Activity

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. nih.govyoutube.com Such differences can lead to significant variations in pharmacological activity, as biological targets like enzymes are chiral and can interact differently with each stereoisomer. nih.govnih.gov this compound possesses two chiral centers in its dihydropyran ring, leading to the possibility of four stereoisomers (two pairs of enantiomers).

The naturally occurring form of the compound is (-)-Nocardione A, which has been determined to have the (S) configuration at the carbon bearing the hydroxyl group. ufmg.br Synthetic efforts have successfully produced not only the natural (-)-Nocardione A but also its enantiomer, (+)-Nocardione A, as well as other diastereomers. researchgate.netacs.org

The biological significance of stereochemistry is well-documented for this class of compounds. For example, in the synthesis of dopaminergic isochroman (B46142) analogs, which share a similar structural fragment, all the biological activity was found to reside in the (1R,3S) isomer. This highlights the stereospecific nature of the interaction with the biological target.

While detailed comparative studies on all stereoisomers of this compound are not extensively published, the existing data indicate that stereochemistry is a critical determinant of its activity. Both (-)-Nocardione A and its synthetic enantiomer (+)-Nocardione A have demonstrated cytotoxic activity. ufmg.br This could imply that both enantiomers are biologically active, though they may possess different potencies or even different mechanisms of action, a common phenomenon among chiral drugs. youtube.com The precise orientation of the substituents on the dihydropyran ring dictates how the molecule fits into the binding site of its target enzyme, influencing binding affinity and inhibitory potency.

Effects of Structural Modifications on Potency and Selectivity

Modifying the chemical structure of a lead compound is a standard strategy to enhance its potency (the concentration required to produce an effect) and selectivity (its activity toward a specific target over others). For this compound, SAR studies on related compounds provide valuable insights into how structural changes might affect its activity.

Key Structural Modifications and Their Effects:

Substitution on the Aromatic Ring: Changes to the substituents on the benzoquinone ring can significantly impact activity. In related pyrazole-based PTP1B inhibitors, the introduction of a chloro substituent was found to be crucial for potency. scientificarchives.com For other natural product inhibitors, increasing the number of hydroxyl groups can improve the inhibitory effect, though in some cases, adding more polar functionalities can decrease activity. nih.gov

Modifications of the Pyran Ring: Altering the substituents on the dihydropyran ring would likely affect both potency and selectivity. For instance, changing the size or polarity of the methyl group could modify hydrophobic interactions within the binding pocket.

The Role of Lipophilic Groups: In studies of other PTP1B inhibitors derived from natural products, the addition of lipophilic moieties like prenyl or geranyl groups has been shown to enhance inhibitory activity. frontiersin.orgmdpi.com This suggests that increasing the hydrophobicity of certain parts of the this compound molecule could lead to stronger binding, potentially with an allosteric site on the enzyme.

The table below summarizes SAR findings from compounds related to this compound, illustrating the effects of structural modifications on PTP1B inhibitory activity.

| Compound/Analog Class | Structural Modification | Effect on PTP1B Inhibitory Activity | IC₅₀ (µM) | Reference |

| Arylbenzofurans | Addition of a geranyl group (MD2 vs. SA) | Increased potency | 3.11 (MD2) vs 53.47 (SA) | mdpi.com |

| Flavonols | Addition of a prenyl group (Viscosol vs. mother skeleton) | Increased potency | 13.5 (Viscosol) | frontiersin.org |

| Pterocarpan Derivatives | Diisoprenylation | Strongest activity in the series | 1.01 µg/mL | nih.gov |

| Phenolic Acids | Esterification of carboxylic acid | Decreased potency (4-fold weaker) | >3.6 | nih.gov |

| Pyrazole Derivatives | Addition of chloro substituent | Improved potency | - | scientificarchives.com |

This table is interactive. You can sort and filter the data.

These examples underscore that a delicate balance of hydrophilicity, hydrophobicity, and specific electronic properties is required for optimal activity and selectivity.

Comparative SAR Analysis with Related Naphthofuran and Naphthoquinone Scaffolds

This compound belongs to the broader family of pyranonaphthoquinones. acs.org Comparing its SAR with related scaffolds, such as naphthofurans and other naphthoquinones, provides a wider context for understanding its mechanism of action.

Naphthofurans (Arylbenzofurans): Compounds like those isolated from Morus alba are also PTP1B inhibitors. mdpi.com SAR studies on these 2-arylbenzofurans reveal that, similar to what is predicted for this compound analogs, the presence and location of lipophilic prenyl or geranyl groups are critical for high potency. mdpi.com The resorcinol (B1680541) scaffold was also identified as an important feature. mdpi.com This suggests that for both naphthofuran and pyranonaphthoquinone scaffolds, hydrophobic interactions play a key role in binding to PTP1B.

Other Pyranonaphthoquinones: This class includes compounds like kalafungin, nanaomycin (B8674348) A, and eleutherin. acs.org These molecules exhibit a range of biological activities, including antibacterial and cytotoxic effects. A consistent theme in their SAR is the profound influence of the stereochemistry at the chiral centers of the pyran ring. For example, the relative cis/trans orientation of substituents on the pyran ring dramatically affects biological activity. This reinforces the findings for this compound, where stereochemistry is paramount.

Simpler Naphthoquinones: Derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), which can be considered a core component of the this compound structure, also possess significant biological activity, including cytotoxic and antimicrobial properties. ufmg.br The activity of these simpler quinones is highly dependent on the substitution pattern on the quinone ring. This highlights the intrinsic bioactivity of the naphthoquinone core itself, which is then modulated by the fused pyran ring and its substituents in more complex molecules like this compound. For example, the o-quinone structure of this compound has been implicated in the inhibition of protein sumoylation, similar to other quinones like β-lapachone. nih.gov

Advanced Research Applications and Future Directions

Nocardione A as a Biochemical Probe for Biological Systems

The development of biochemical probes is crucial for dissecting intricate cellular pathways. While this compound has demonstrated potent biological effects, its utilization as a biochemical probe to investigate biological systems remains a largely unexplored frontier. There is currently a lack of published research detailing the specific application of this compound for this purpose. However, its defined mechanism of action as an inhibitor of enzymes like Cdc25B tyrosine phosphatase and its role in processes such as SUMOylation suggest its potential as a valuable tool. scispace.comnih.govresearchgate.netbjid.org.br Future research could focus on synthesizing labeled derivatives of this compound, for instance, with fluorescent tags or biotin (B1667282) handles. Such modifications would enable researchers to track the molecule within cells, identify its binding partners, and elucidate the downstream consequences of its interactions in real-time. This would provide a more granular understanding of the pathways it modulates.

Development of Novel Synthetic Routes for this compound and its Derivatives

The scarcity of this compound from its natural source necessitates the development of efficient and versatile synthetic routes. Researchers have been actively exploring various methodologies to construct the core dihydrobenzofuran scaffold of this compound and its analogs. scispace.comnih.gov

One notable approach involves a formal radical cyclization onto a benzene (B151609) ring. This indirect method utilizes cross-conjugated dienones, which are readily prepared from phenols, to undergo radical cyclization and subsequent aromatization to form the key structural framework. nih.govnih.gov This strategy has been successfully applied to the synthesis of ent-Nocardione A, the enantiomer of the natural product. nih.govnih.gov

Other synthetic strategies that have been explored for related naphthoquinones and could be adapted for this compound include:

Dötz Benzannulation: This reaction has been employed in the synthesis of related compounds like juglomycin A and provides a pathway to construct the naphthalene (B1677914) core. dovepress.com

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as Heck/Tsuji-Trost reactions and intramolecular C-H bond activation, have been developed for the asymmetric synthesis of dihydrobenzofurans. nih.gov These methods offer high efficiency and enantioselectivity, which are critical for producing biologically active isomers.

Exploration of Untapped Biological Activities and Mechanisms

Initial studies have identified this compound as a cytotoxic agent and an inhibitor of Cdc25B tyrosine phosphatase. scispace.comnih.govnih.gov More recently, it has been recognized as a potent inhibitor of protein SUMOylation, a post-translational modification process critical for cellular function. bjid.org.br However, the full spectrum of its biological activities is likely much broader.

Future research should aim to screen this compound against a wider range of biological targets. Given its structural similarity to other quinones with diverse activities, it is plausible that this compound may also modulate other cellular signaling pathways. Investigating its effects on other enzyme families, protein-protein interactions, and cellular processes like autophagy or apoptosis could reveal novel therapeutic applications. Furthermore, a deeper mechanistic understanding of its known activities is required. For instance, elucidating precisely how this compound inhibits SUMOylation at the molecular level could open up new avenues for therapeutic intervention in diseases where this process is dysregulated.

Computational and In Silico Studies for Mechanistic Prediction

Computational and in silico approaches are powerful tools for predicting the biological activity and elucidating the mechanism of action of small molecules. While specific computational studies focused exclusively on this compound are not yet widely published, the groundwork has been laid by research on related compounds and the broader field of drug discovery.

In silico techniques that could be applied to this compound include:

Molecular Docking: This can predict the binding orientation of this compound to its known targets, like Cdc25B, and can be used to screen for other potential protein targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the this compound-protein complex and the conformational changes that occur upon binding. researchgate.net

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This model can then be used to virtually screen large compound libraries for molecules with similar activity.

These computational approaches can help to prioritize experimental studies, guide the design of more potent and selective derivatives, and provide a theoretical framework for understanding the experimental observations. For instance, in silico studies are being used to design inhibitors for other targets in Nocardia species, demonstrating the utility of this approach. frontiersin.org

Synergistic Effects with Other Bioactive Compounds

The treatment of infections caused by Nocardia species, the genus of bacteria from which this compound is isolated, often relies on combination therapy to enhance efficacy and prevent the development of resistance. nih.govnih.govnih.govnih.gov Studies have demonstrated the synergistic effects of various antibiotics against Nocardia asteroides. nih.gov For example, combinations such as imipenem-cefotaxime and imipenem-trimethoprim-sulfamethoxazole have shown significant synergy. nih.gov

Despite this, there is a notable absence of research investigating the synergistic potential of this compound with other bioactive compounds. Given its unique mechanism of action, it is conceivable that this compound could act synergistically with existing antibiotics or anticancer agents. Future research should explore these potential synergistic interactions. Such studies would involve combining this compound with a panel of other drugs and evaluating their combined effect on various cell lines or in disease models. Identifying synergistic combinations could lead to more effective treatment regimens with potentially lower doses and reduced side effects.

Potential for Biosynthetic Engineering of this compound Production

The natural production of this compound by Nocardia species is often low, hindering its large-scale study and development. Biosynthetic engineering offers a promising solution to this challenge by manipulating the genetic makeup of the producing organism to enhance yield or produce novel derivatives.

The biosynthetic gene cluster responsible for the production of nocardicin A, another antibiotic from Nocardia, has been identified and characterized. nih.gov This provides a blueprint for how a similar approach could be applied to this compound. The key steps would involve:

Identifying the this compound biosynthetic gene cluster: This would be achieved through genome sequencing of the producing Nocardia strain and bioinformatic analysis to locate the genes encoding the necessary enzymes (e.g., polyketide synthases, tailoring enzymes).

Heterologous Expression: Once identified, the gene cluster could be transferred to a more genetically tractable host organism, such as Streptomyces or E. coli, which can be more easily grown and manipulated in a laboratory setting.

Pathway Engineering: The biosynthetic pathway could be optimized by overexpressing key enzymes, knocking out competing pathways, or modifying regulatory elements to increase the metabolic flux towards this compound production. frontiersin.org

Furthermore, biosynthetic engineering could be used to generate novel derivatives of this compound by introducing or modifying genes that encode for tailoring enzymes. This could lead to the production of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Q. What are the optimal chromatographic techniques for isolating Nocardione A from microbial sources, and how should experimental variables be controlled?

Methodological Answer : Isolation of this compound requires systematic optimization of chromatographic parameters. Key considerations include:

- Column Selection : Use reverse-phase HPLC with C18 columns for high-resolution separation .

- Solvent Systems : Test gradients of acetonitrile/water or methanol/water to balance polarity and resolution .

- Detection Wavelength : UV detection at 254 nm is common, but validate via λmax determination using UV-Vis spectroscopy .

- Controls : Include blank runs to rule out column contamination and spiked samples to confirm retention times .

Q. How can researchers establish purity criteria for this compound using spectroscopic and chromatographic methods?

Methodological Answer : Purity validation requires multi-modal analysis:

- NMR Spectroscopy : Ensure absence of extraneous peaks in H and C spectra; compare to published data .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺/[M-H]⁻) and assess isotopic patterns for contaminants .

- HPLC-UV Purity : Achieve ≥95% peak area homogeneity at λmax .

- Melting Point : Compare observed vs. literature values (±2°C tolerance) .

Key Consideration : Replicate analyses across independent labs to mitigate instrument-specific biases .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer : Contradictions often arise from variability in assay conditions. Address this via:

- Standardized Assay Protocols : Adopt consensus guidelines (e.g., CLSI for antimicrobial testing) to ensure reproducibility .

- Cell Line Authentication : Use STR profiling to confirm cell identity and avoid cross-contamination .

- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) to normalize potency metrics .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer : SAR studies require systematic modification and testing:

- Scaffold Modification : Introduce functional groups (e.g., hydroxyl, methyl) at positions 3, 7, and 12 of the Nocardione core .

- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial enzymes) .

- Biological Testing : Prioritize derivatives with ≥10-fold improved activity over the parent compound .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Critical Step : Validate computational predictions with in vitro assays to avoid overreliance on modeling .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound in microbial hosts?

Methodological Answer : Biosynthetic pathway analysis involves:

- Gene Knockout : Use CRISPR-Cas9 to disrupt putative biosynthetic gene clusters (e.g., polyketide synthases) .

- Metabolite Profiling : Compare LC-MS profiles of wild-type vs. knockout strains to identify pathway intermediates .

- Isotope Labeling : Feed C-labeled precursors (e.g., acetate) and track incorporation via NMR .

- Enzymatic Assays : Purify candidate enzymes and test substrate specificity in vitro .

Data Interpretation : Correlate genetic data with metabolic shifts to map the pathway .

Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Analysis : Use tools like R or Python for multivariate statistics (e.g., PCA) to handle complex datasets .

- Reproducibility : Follow NIH preclinical guidelines for detailed reporting of experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.